Ortho-Fluorine Substitution Modulates Molecular Weight and Predicted Lipophilicity Relative to Non-Fluorinated Analog
The presence of the ortho-fluorine atom on the N-phenyl ring increases molecular weight by approximately 18 g·mol⁻¹ compared to the non-fluorinated analog, 3-bromo-1-phenylpyridin-2(1H)-one (CAS 120491-70-5). This structural modification is expected to alter logP, hydrogen-bond acceptor capacity, and metabolic stability—parameters that directly influence pharmacokinetic profiles in drug discovery campaigns. The predicted pKa of the target compound is −2.37 ± 0.63 , consistent with a very weakly basic pyridinone core that remains un-ionized under physiological conditions, distinguishing it from more basic heterocyclic analogs. The non-fluorinated comparator has a molecular weight of 250.095 g·mol⁻¹ , representing an ~7% mass difference that is significant for fragment-based screening and formulation considerations.
| Evidence Dimension | Molecular weight (g·mol⁻¹) |
|---|---|
| Target Compound Data | 268.08 (C₁₁H₇BrFNO) |
| Comparator Or Baseline | 3-Bromo-1-phenylpyridin-2(1H)-one: 250.095 (C₁₁H₈BrNO) |
| Quantified Difference | ΔMW = +17.985 g·mol⁻¹ (+7.2% increase) |
| Conditions | Calculated from molecular formula; verified via vendor certificates of analysis |
Why This Matters
The molecular weight difference of ~18 Da exceeds typical analytical HPLC resolution thresholds and directly impacts molarity calculations for biological assays, making the compounds non-interchangeable in quantitative pharmacology workflows.
